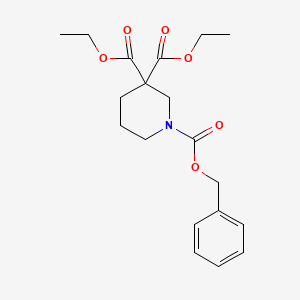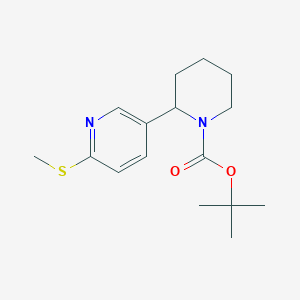
tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(6-(Metiltio)piridin-3-il)piperidin-1-carboxilato de terc-butilo es un compuesto orgánico con una estructura compleja que incluye un anillo de piperidina, un anillo de piridina y un grupo éster de terc-butilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(6-(Metiltio)piridin-3-il)piperidin-1-carboxilato de terc-butilo generalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Un método común implica la reacción de 2-(6-(Metiltio)piridin-3-il)piperidina con cloroformiato de terc-butilo en condiciones básicas para formar el éster de terc-butilo deseado. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina o carbonato de sodio para neutralizar el subproducto ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean pasos de purificación como recristalización o cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(6-(Metiltio)piridin-3-il)piperidin-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo metiltio se puede oxidar a un sulfóxido o sulfona utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: El anillo de piridina se puede reducir a un anillo de piperidina en condiciones de hidrogenación con un catalizador como paladio sobre carbono.
Sustitución: El grupo éster de terc-butilo se puede hidrolizar a un ácido carboxílico utilizando condiciones de hidrólisis ácida o básica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Gas hidrógeno, paladio sobre carbono
Sustitución: Ácido clorhídrico, hidróxido de sodio
Principales productos formados
Oxidación: Sulfóxido, sulfona
Reducción: Derivado de piperidina
Sustitución: Ácido carboxílico
Aplicaciones en la investigación científica
El 2-(6-(Metiltio)piridin-3-il)piperidin-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción del 2-(6-(Metiltio)piridin-3-il)piperidin-1-carboxilato de terc-butilo involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
Singularidad
El 2-(6-(Metiltio)piridin-3-il)piperidin-1-carboxilato de terc-butilo es único debido a la presencia del grupo metiltio en el anillo de piridina, que confiere una reactividad química distinta y una potencial actividad biológica en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C16H24N2O2S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-methylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-5-7-13(18)12-8-9-14(21-4)17-11-12/h8-9,11,13H,5-7,10H2,1-4H3 |
Clave InChI |
VUOQSOJRPZOKMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


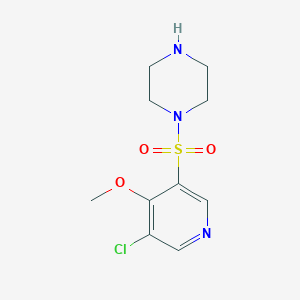
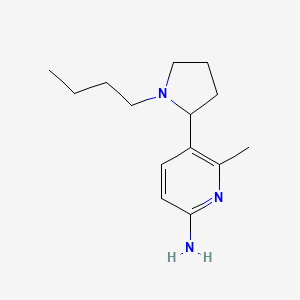
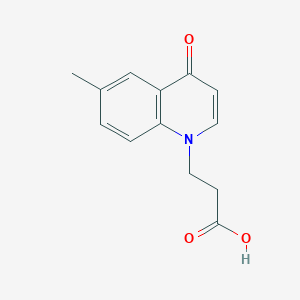





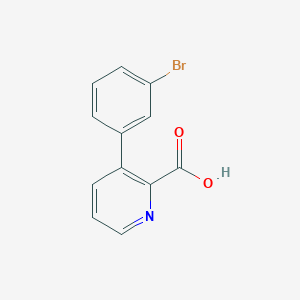



![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
